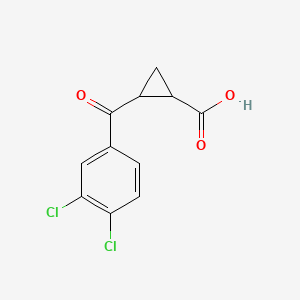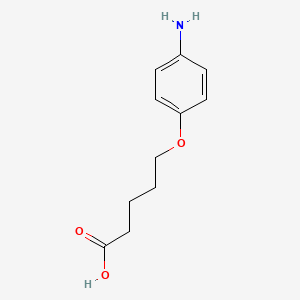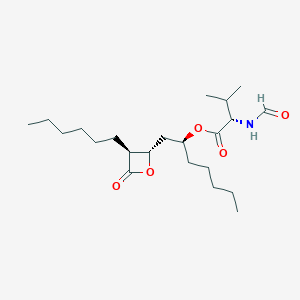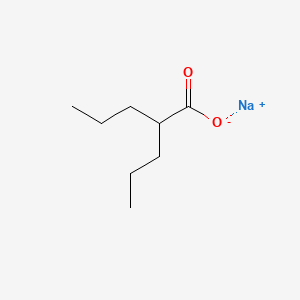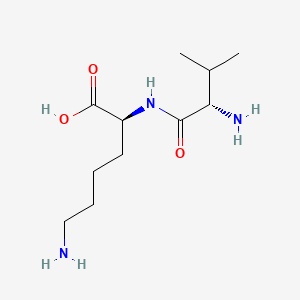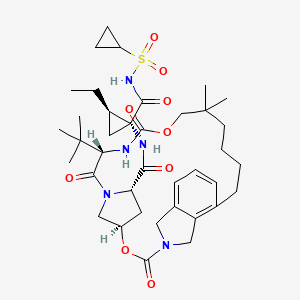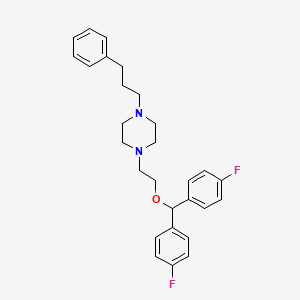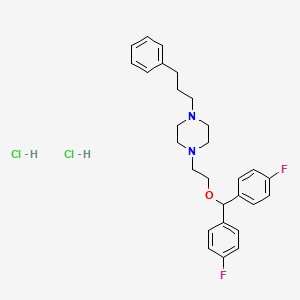
THPN
Overview
Description
1-(3,4,5-Trihydroxyphenyl)nonan-1-one, commonly referred to as THPN, is a derivative of cytosporone B. This compound has garnered significant attention due to its potent biological activities, particularly its role as a nuclear receptor TR3 (Nur77) antagonist. This compound is known for inducing autophagic cell death in melanoma cells, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
The primary target of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, also known as THPN, is the nuclear receptor TR3 (Nur77), a member of the Nuclear receptor 4A (NR4A) subfamily . The NR4A subfamily, which also includes NR4A2 (Nurr1) and NR4A3 (Nor1), are gene regulators with broad involvement in various signaling pathways and human disease responses, including autophagy .
Mode of Action
This compound acts as a potent antagonist of the nuclear receptor TR3 (Nur77) . It interacts directly with Nur77-LBD (Ligand Binding Domain), forming a suitable surface that can bind to Nix . This interaction triggers a series of molecular events leading to cellular demise .
Biochemical Pathways
The interaction of this compound with Nur77 initiates a cascade of autophagy, a process that attenuates cellular stress by digesting cytoplasmic contents and disposing of intracellular waste . This autophagic cascade comprises TR3 translocation to mitochondria through interaction with the mitochondrial outer membrane protein Nix, crossing into the mitochondrial inner membrane through Tom40 and Tom70 channel proteins, dissipation of mitochondrial membrane potential by the permeability transition pore complex ANT1–VDAC1, and induction of autophagy . This process leads to excessive mitochondria clearance and irreversible cell death .
Result of Action
The result of this compound’s action is the induction of autophagic cell death, particularly in melanoma cells . This is achieved through the activation of the TR3-mediated autophagy pathway, leading to excessive clearance of mitochondria and irreversible cell death .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, cellular stress factors, including physiological stress (e.g., nutritional deficiencies, high temperature, high-density conditions, and hypoxia), hormones (e.g., glucagon), and pharmacological agents (e.g., Torin 1 and rapamycin) can induce autophagy . Therefore, these factors could potentially influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
THPN is known to interact with the nuclear receptor TR3 (Nur77), a gene regulator involved in various signaling pathways . The direct interaction between this compound and Nur77-LBD helps form a suitable surface that can bind to Nix .
Cellular Effects
This compound triggers human melanoma cells but does not affect non-melanoma cells . It induces autophagy, an evolutionarily conserved catabolic process that attenuates cellular stress by digesting cytoplasmic contents and disposing of intracellular waste .
Molecular Mechanism
This compound acts as a potent nuclear receptor TR3 (Nur77) antagonist . It induces autophagic cell death in melanoma by interfering with TR3 export to the cytoplasm and targeting to mitochondria . This leads to the autophagic induction .
Temporal Effects in Laboratory Settings
Autophagy is a process that can be observed over time, involving the induction of cell autophagy, nucleation of autophagosomes, amplification and completion of autophagosomes, docking and fusion of autophagosomes and vacuoles, and degradation and outflow of decomposition products .
Dosage Effects in Animal Models
It has been reported that co-application of this compound with Akt2 inhibitors significantly represses tumor growth in xenograft mouse models .
Metabolic Pathways
It is known that this compound interacts with the nuclear receptor TR3 (Nur77), which is involved in various signaling pathways .
Transport and Distribution
It is known that this compound interferes with TR3 export to the cytoplasm and targeting to mitochondria .
Subcellular Localization
It is known that this compound interferes with TR3 export to the cytoplasm and targeting to mitochondria .
Preparation Methods
The synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one involves several steps. One common synthetic route includes the reaction of 3,4,5-trihydroxybenzaldehyde with nonanoyl chloride in the presence of a base such as pyridine. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve optimization of this synthetic route to enhance yield and purity .
Chemical Reactions Analysis
1-(3,4,5-Trihydroxyphenyl)nonan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction of THPN can lead to the formation of hydroquinones.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. .
Scientific Research Applications
1-(3,4,5-Trihydroxyphenyl)nonan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: THPN is studied for its role in inducing autophagic cell death, particularly in cancer cells.
Medicine: Its potential as an anti-cancer agent is being explored, especially in combination with Akt2 inhibitors to enhance its efficacy.
Industry: This compound derivatives are being investigated for their potential use in various industrial applications, including as intermediates in the synthesis of pharmaceuticals
Comparison with Similar Compounds
1-(3,4,5-Trihydroxyphenyl)nonan-1-one can be compared with other similar compounds such as:
Cytosporone B: The parent compound from which THPN is derived.
Triptolide: Another compound known to activate or inactivate Nur77.
Csn-B: A compound that induces nuclear export by binding to Nur77. The uniqueness of this compound lies in its potent ability to induce autophagic cell death specifically in melanoma cells, which is not observed with other similar compounds
Properties
IUPAC Name |
1-(3,4,5-trihydroxyphenyl)nonan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-2-3-4-5-6-7-8-12(16)11-9-13(17)15(19)14(18)10-11/h9-10,17-19H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFRHTFJDGAFQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30142922 | |
| Record name | 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30142922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100079-26-3 | |
| Record name | 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100079263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30142922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


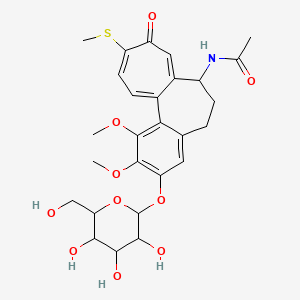
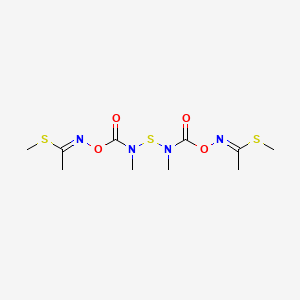
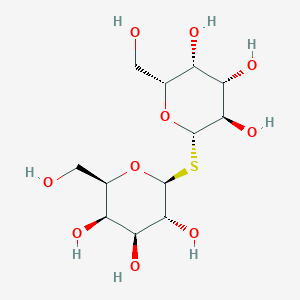
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)
